molecular formula C11H14F3NO2 B1309704 2-(2-Methoxy-1-methyl-ethoxy)-5-trifluoromethyl-phenylamine CAS No. 879047-92-4

2-(2-Methoxy-1-methyl-ethoxy)-5-trifluoromethyl-phenylamine

Cat. No.: B1309704
CAS No.: 879047-92-4
M. Wt: 249.23 g/mol
InChI Key: GKQFQXHWSJXNQX-UHFFFAOYSA-N
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Description

2-(2-Methoxy-1-methyl-ethoxy)-5-trifluoromethyl-phenylamine is a chemical compound with the molecular formula C11H14F3NO2 . As an aniline derivative featuring a trifluoromethyl group and an ether side chain, it serves as a valuable building block in organic synthesis and medicinal chemistry research. The presence of both an amine and the electron-withdrawing trifluoromethyl group makes this compound a potential intermediate in the development of more complex molecules, such as pharmaceuticals and agrochemicals. Compounds with similar trifluoromethyl-phenylamine backbones are frequently investigated for their biological activities and are used in the synthesis of ligands for material science applications . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1-methoxypropan-2-yloxy)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO2/c1-7(6-16-2)17-10-4-3-8(5-9(10)15)11(12,13)14/h3-5,7H,6,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQFQXHWSJXNQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)OC1=C(C=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-1-methyl-ethoxy)-5-trifluoromethyl-phenylamine typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-1-methyl-ethoxy)-5-trifluoromethyl-phenylamine undergoes various types of chemical reactions, including:

    Oxidation: The methoxy-ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-(2-Methoxy-1-methyl-ethoxy)-5-trifluoromethyl-phenylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-1-methyl-ethoxy)-5-trifluoromethyl-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxy-ethoxy group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Key Features :

  • The trifluoromethyl group enhances lipophilicity and metabolic stability, common in agrochemicals and pharmaceuticals.
  • The branched alkoxy chain may influence solubility and steric interactions in binding applications.

Comparison with Structurally Similar Compounds

Substituent Variations in Aniline Derivatives

The compound belongs to a family of substituted anilines with diverse functional groups. Below is a comparative analysis of structurally related analogs:

Compound Name CAS Molecular Formula MW (g/mol) Key Substituents Purity Key Features
2-(2-Methoxy-ethoxy)-5-trifluoromethyl-phenylamine 49750-74-5 C₁₁H₁₄F₃NO₂ 261.23 2-(2-methoxy-ethoxy), 5-CF₃ 95% Branched alkoxy chain; used in synthetic intermediates
3-(2-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline 641571-06-4 C₁₁H₁₀F₃N₃ 241.21 3-imidazole, 5-CF₃ N/A Imidazole ring enhances hydrogen bonding; parent structure for nilotinib analogs
3-(4-Methyl-imidazol-1-yl)-5-trifluoromethyl-phenylamine N/A C₁₁H₁₀F₃N₃ 241.21 3-imidazole (4-methyl), 5-CF₃ N/A Methylated imidazole improves metabolic stability; synthesized via NaH-mediated routes
2-(2-Methoxyethoxy)-5-methylaniline 156564-83-9 C₁₀H₁₅NO₂ 181.23 2-(2-methoxy-ethoxy), 5-methyl 95% Lacks CF₃ group; simpler substituent profile for solubility studies

Functional Group Impact on Properties

  • Trifluoromethyl Group : Present in the target compound and analogs (e.g., 641571-06-4), this group increases electron-withdrawing effects and resistance to oxidative degradation.
  • Alkoxy vs. Imidazole-containing analogs (e.g., 641571-06-4) exhibit stronger hydrogen-bonding capacity, which may improve binding affinity in pharmaceutical targets .

Agrochemical Relevance

  • However, the target compound’s aniline core distinguishes it from ester-based agrochemicals .

Biological Activity

2-(2-Methoxy-1-methyl-ethoxy)-5-trifluoromethyl-phenylamine is a complex organic compound notable for its unique structural features, including a trifluoromethyl group and a methoxyethoxy substituent. These characteristics contribute to its potential biological activities, particularly in medicinal chemistry and drug discovery. This article explores its biological activity, mechanisms of action, and applications based on recent research findings.

The chemical formula of this compound is C12H16F3NO3C_{12}H_{16}F_3NO_3. Its structure includes:

  • Trifluoromethyl group : Enhances lipophilicity and membrane permeability.
  • Methoxyethoxy substituent : Potentially increases hydrogen bonding interactions with biological targets.

The compound's mechanism of action primarily involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group facilitates effective cellular penetration, while the methoxyethoxy group may enhance binding affinity through hydrogen bonding. These interactions are critical for its biological effects, including potential therapeutic applications in neurological disorders.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Cytotoxicity

Studies have shown that this compound can induce cytotoxic effects in various cancer cell lines. For example, it has been observed to promote cell death through mechanisms such as methuosis, which is characterized by the accumulation of macropinosome-derived vacuoles leading to loss of membrane integrity .

2. Enzyme Interaction

The compound is being evaluated for its ability to modulate enzyme activity, which is crucial for understanding its role in metabolic pathways. Its binding to specific enzymes can alter their activity, leading to significant biological effects.

3. Neuroprotective Effects

Preliminary findings suggest potential neuroprotective properties, making it a candidate for further exploration in the treatment of neurodegenerative diseases. The lipophilicity conferred by the trifluoromethyl group may facilitate its passage across the blood-brain barrier.

Research Findings and Case Studies

Recent studies have highlighted the following findings regarding the biological activity of this compound:

StudyFindings
Study 1 Indicated significant cytotoxicity in glioblastoma cell lines at concentrations as low as 0.1 μM, with morphological changes consistent with cell death .
Study 2 Demonstrated that substitution patterns on the phenyl ring significantly affect biological activity, with certain derivatives showing enhanced potency against cancer cells.
Study 3 Explored the compound's ability to induce apoptosis and necrosis in various cancer models, suggesting multiple pathways are involved in its cytotoxic effects .

Applications

The unique properties of this compound make it valuable in several fields:

  • Medicinal Chemistry : As a lead compound in drug development targeting neurological disorders and cancers.
  • Organic Synthesis : As a building block for creating more complex molecules with desired biological activities.
  • Materials Science : In the design of specialty chemicals with specific functional properties.

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